Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate
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Overview
Description
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings
Preparation Methods
The synthesis of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate moiety, leading to the formation of different substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with various boronic acids under palladium catalysis.
Scientific Research Applications
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s chromen-4-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromen-4-one core can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and mitigate complications related to diabetes. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: This compound has a similar structure but lacks the chromen-4-one core, which significantly alters its chemical and biological properties.
Methyl 4-methoxyphenylacetate: This compound also contains a methoxyphenyl group but differs in its overall structure and reactivity.
Methyl 2-(3-methoxyphenyl)acetate: Similar in structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C19H16O6 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-25-17-9-14(24-11-18(20)23-2)7-8-15(17)19(16)21/h3-10H,11H2,1-2H3 |
InChI Key |
NHEHREJDCXLXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC |
Origin of Product |
United States |
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